Benzyl 3-fluorobenzene-1-carbodithioate is a chemical compound that belongs to the class of carbodithioates, which are characterized by the presence of a dithiocarbonate functional group. This compound features a benzyl group and a fluorinated phenyl ring, making it of interest in various chemical applications, particularly in organic synthesis and polymer chemistry.
Benzyl 3-fluorobenzene-1-carbodithioate is classified as:
The synthesis of benzyl 3-fluorobenzene-1-carbodithioate typically involves the reaction of benzyl alcohol with carbon disulfide in the presence of a suitable base, followed by the introduction of a fluorinated aromatic compound.
The general reaction scheme can be represented as follows:
Benzyl 3-fluorobenzene-1-carbodithioate has a molecular formula of . The structure features:
C(C1=CC=CC=C1)(C(=S)S)C2=CC(=C(C=C2)F)
Benzyl 3-fluorobenzene-1-carbodithioate can participate in various chemical reactions typical for dithiocarbonates, including:
The mechanism of action for benzyl 3-fluorobenzene-1-carbodithioate primarily involves its role as a chain transfer agent in radical polymerizations. The process can be summarized as follows:
This mechanism allows for precise control over polymer properties.
Benzyl 3-fluorobenzene-1-carbodithioate has several applications in scientific research and industry:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2